2-Chloracetimidamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

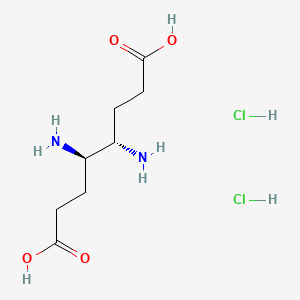

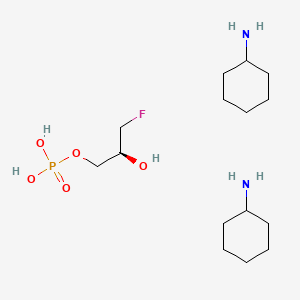

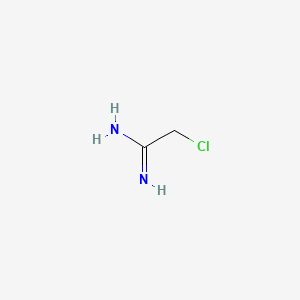

2-Chloroacetimidamide is a chlorinated organic compound with the molecular formula C₂H₅ClN₂. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has been used in various scientific and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

2-Chloroacetimidamide has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloroacetimidamide can be synthesized through several methods. One common approach involves the reaction of chloroacetonitrile with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, 2-Chloroacetimidamide is often produced by the ammonolysis of esters of chloroacetic acid. This method involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of 2-Chloroacetimidamide and methanol as a byproduct.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloroacetimidamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiocyanate or hydroxide ions.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions:

Potassium Thiocyanate: Used in substitution reactions to replace the chlorine atom.

Methanol: Often used as a solvent in various reactions involving 2-Chloroacetimidamide.

Major Products:

Substituted Amidines: Formed through substitution reactions.

Imines: Formed through condensation reactions with aldehydes or ketones.

Wirkmechanismus

The mechanism of action of 2-Chloroacetimidamide involves its ability to inhibit specific enzymes. It acts by binding to the active site of enzymes such as dimethylargininase and peptidylarginine deiminase, thereby blocking their activity. This inhibition can affect various biochemical pathways and has potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroacetamidine

- 2-Chloroethanimidamide

- Chloromethylcarboxamidine

Comparison: 2-Chloroacetimidamide is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct ability to participate in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Its applications in enzyme inhibition also set it apart from other related compounds.

Eigenschaften

IUPAC Name |

2-chloroethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAHGEUFOYIGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chlorophenyl)-oxomethyl]-2-thiophenecarbohydrazide](/img/structure/B1221482.png)

![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)